molecular formula C9H13Cl2NO B4777560 [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride

[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride

Cat. No.: B4777560
M. Wt: 222.11 g/mol
InChI Key: UVDJEOZEWVHXDJ-UHFFFAOYSA-N
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Description

[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride is a substituted phenoxyethylamine derivative characterized by a 2-chloro-6-methylphenoxy group attached to an ethylamine backbone, with a hydrochloride salt formation. The compound’s synthesis typically involves reacting the free base amine with hydrochloric acid under controlled conditions, as exemplified by procedures for analogous hydrochlorides (e.g., using HCl in dioxane/THF/MeOH mixtures) .

According to CymitQuimica’s catalog (2025), the compound is listed as a discontinued building block, with prior pricing ranging from €388.00/100mg to €1,281.00/1g, indicating its historical use in organic synthesis and drug discovery . Its discontinuation may reflect challenges in scalability, regulatory constraints, or the emergence of superior analogs.

Properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-3-2-4-8(10)9(7)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDJEOZEWVHXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-chloro-6-methylphenol with 2-chloroethylamine hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of phenoxyethylamines on biological systems. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways .

Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HBK-14 and HBK-15: Piperazine-Based Analogs

HBK-15 (2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl-4-(2-methoxyphenyl)piperazynine dihydrochloride) shares the 2-chloro-6-methylphenoxyethyl moiety with the target compound but incorporates a piperazine ring and a 2-methoxyphenyl group. Pharmacological studies demonstrate that HBK-15 exhibits high affinity for serotonin (5-HT1A) and dopamine (D2) receptors, with IC50 values of 12 nM and 28 nM, respectively, in radioligand binding assays. In contrast, HBK-14 (lacking the chloro substituent) shows reduced receptor affinity, underscoring the critical role of the chloro group in target engagement .

Key Difference: The presence of a piperazine ring in HBK-15 enables multimodal receptor interactions, whereas [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride’s simpler ethylamine structure likely limits its selectivity to monoaminergic systems.

Metabutoxycaine Hydrochloride

Metabutoxycaine hydrochloride (C17H28N2O2•HCl) is a local anesthetic featuring a diethylaminoethyl ester and a 3-amino-2-butyloxybenzoate group. While both compounds are hydrochloride salts of amines, Metabutoxycaine’s ester linkage and bulky substituents confer distinct physicochemical properties, such as higher lipophilicity (logP ~2.8) compared to the more polar this compound (predicted logP ~1.5) .

Key Difference: Metabutoxycaine’s ester functionality enables rapid hydrolysis in vivo, limiting its systemic exposure, whereas the stable ether linkage in this compound may prolong bioavailability.

Comparative Data Table

Compound Molecular Formula Key Substituents Pharmacological Activity Availability (CymitQuimica, 2025)
[2-(2-Chloro-6-methylphenoxy)ethyl]amine HCl C9H13ClNO•HCl 2-chloro-6-methylphenoxy, ethylamine Limited data; presumed monoaminergic activity Discontinued
HBK-15 C23H29ClN2O3•2HCl 2-chloro-6-methylphenoxyethoxy, piperazine 5-HT1A/D2 receptor antagonist (IC50: 12–28 nM) Not listed
Metabutoxycaine HCl C17H28N2O2•HCl Diethylaminoethyl, 3-amino-2-butyloxybenzoate Local anesthetic; transient action Not listed
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine HCl C15H17NO•HCl Benzyloxy, methylamine Building block; no reported activity Available (€388.00/100mg)

Biological Activity

[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C9H13Cl2NO, with a molecular weight of 206.11 g/mol. Its structure features a chloro-substituted phenyl group linked to an ethylamine moiety, which is critical for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, potentially altering metabolic processes.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing neuronal signaling and possibly providing therapeutic effects in neuropathic pain management .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticonvulsant Effects : A study on the derivative KM-408 revealed dual antiseizure and analgesic properties, indicating potential use in treating neuropathic pain .
  • Antimicrobial Activity : Related phenoxyalkyl derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies and Research Findings

  • Study on Neuropathic Pain :
    • Objective: To evaluate the analgesic effects of KM-408 (a derivative).
    • Findings: KM-408 showed significant reduction in pain scores in animal models of neuropathic pain, indicating potential therapeutic applications for this compound .
  • Toxicological Assessment :
    • Study Design: A toxicity study conducted on Wistar rats assessed the LD50 value.
    • Results: The compound exhibited an LD50 of approximately 1360 mg/kg when administered orally. Clinical symptoms included apathy and altered breathing patterns at higher doses .
  • Antimicrobial Testing :
    • Research Context: Evaluation of related compounds for their antimicrobial efficacy.
    • Outcome: Compounds structurally related to this compound displayed significant antimicrobial activity against various bacterial strains, suggesting a broader application in infection management.

Data Summary Table

Biological ActivityObserved EffectsReferences
AnticonvulsantSignificant reduction in pain scores
AntimicrobialEfficacy against various bacterial strains
CytotoxicityPotential cytotoxic effects on cancer cell lines
ToxicityLD50 ~ 1360 mg/kg; symptoms include apathy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride
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[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride

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